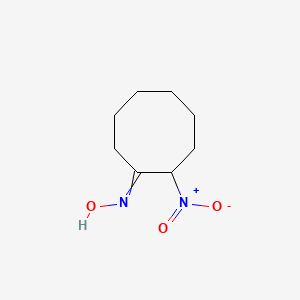
N-(2-Nitrocyclooctylidene)hydroxylamine
Cat. No. B8527933
Key on ui cas rn:
2209-35-0
M. Wt: 186.21 g/mol
InChI Key: VIIQLANGSSDPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04024327
Procedure details


1-Nitroso-2-nitrocyclooctane, in a three-fold amount of dioxane, is heated for 2 hours under nitrogen at 100° C, whilst stirring. After removing the solvent on a rotary evaporator, 2-nitro-cyclooctan-1-one-oxime is obtained, in quantitative yield, as a brown oil.


Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[N+:11]([O-:13])=[O:12])=[O:2]>O1CCOCC1>[N+:11]([CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:3]1=[N:1][OH:2])([O-:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)C1C(CCCCCC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1C(CCCCCC1)=NO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
